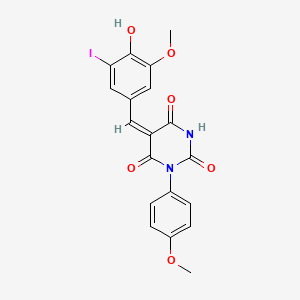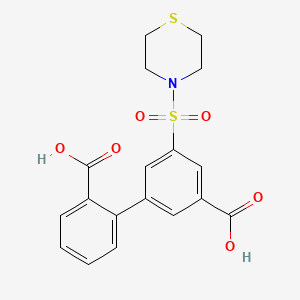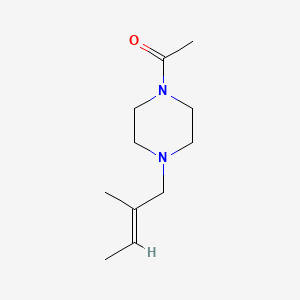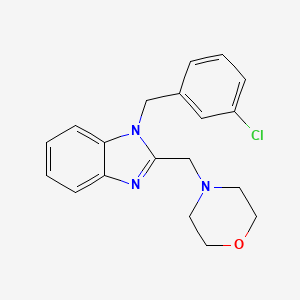
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FABAC and is a member of the benzimidazole family.
作用機序
The mechanism of action of FABAC is not fully understood. However, studies have suggested that FABAC works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. FABAC has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
FABAC has been found to have several biochemical and physiological effects. Studies have shown that FABAC can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FABAC has also been found to have antifungal and antibacterial properties. In addition, FABAC has been found to have a low toxicity profile in vitro.
実験室実験の利点と制限
One of the main advantages of using FABAC in lab experiments is its low toxicity profile. This makes it an ideal candidate for in vitro studies. However, one of the limitations of using FABAC is its limited solubility in water. This can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on FABAC. One of the most promising areas of research is in the development of FABAC-based anticancer drugs. Studies have shown that FABAC has potent anticancer properties and can inhibit the growth of cancer cells in vitro. Further research is needed to determine the efficacy of FABAC in vivo. Another area of future research is in the development of FABAC-based antifungal and antibacterial drugs. Studies have shown that FABAC has potential in these areas, and further research is needed to determine its efficacy. Finally, future research could focus on improving the solubility of FABAC in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. FABAC has been found to have anticancer, antifungal, and antibacterial properties. The mechanism of action of FABAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. FABAC has a low toxicity profile in vitro and has several advantages and limitations for lab experiments. Future research could focus on the development of FABAC-based drugs for cancer, antifungal, and antibacterial treatments, as well as improving its solubility in water.
合成法
The synthesis of FABAC involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 4-fluorobenzyl cyanide in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic substitution reaction to form the final product.
科学的研究の応用
FABAC has been found to have potential applications in various fields of scientific research. One of the most promising applications of FABAC is in the field of cancer research. Studies have shown that FABAC has anticancer properties and can inhibit the growth of cancer cells in vitro. FABAC has also been found to have antifungal and antibacterial properties.
特性
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-22-14-6-7-15-16(9-14)21-17(20-15)12(10-19)8-11-2-4-13(18)5-3-11/h2-9H,1H3,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPAPRYFKGKAY-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-fluorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)



![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)